Cas no 1335887-74-5 ((1S)-6-BROMO-7-METHOXY-1,2,3,4-TETRAHYDRONAPHTHYLAMINE)

(1S)-6-BROMO-7-METHOXY-1,2,3,4-TETRAHYDRONAPHTHYLAMINE 化学的及び物理的性質
名前と識別子
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- (1S)-6-BROMO-7-METHOXY-1,2,3,4-TETRAHYDRONAPHTHYLAMINE
- 1-Naphthalenamine, 6-bromo-1,2,3,4-tetrahydro-7-methoxy-, (1S)-
- 1335887-74-5
- (1S)-6-bromo-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine
- (S)-6-Bromo-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine
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- インチ: 1S/C11H14BrNO/c1-14-11-6-8-7(5-9(11)12)3-2-4-10(8)13/h5-6,10H,2-4,13H2,1H3/t10-/m0/s1
- InChIKey: YLGNAIPBTRAJLB-JTQLQIEISA-N
- ほほえんだ: BrC1C(=CC2=C(C=1)CCC[C@@H]2N)OC
計算された属性
- せいみつぶんしりょう: 255.02588g/mol
- どういたいしつりょう: 255.02588g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 200
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 35.2Ų
じっけんとくせい
- 密度みつど: 1.391±0.06 g/cm3(Predicted)
- ふってん: 330.9±42.0 °C(Predicted)
- 酸性度係数(pKa): 9.06±0.20(Predicted)
(1S)-6-BROMO-7-METHOXY-1,2,3,4-TETRAHYDRONAPHTHYLAMINE 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D506668-1g |
(1S)-6-BROMO-7-METHOXY-1,2,3,4-TETRAHYDRONAPHTHYLAMINE |
1335887-74-5 | 95% | 1g |
$1680 | 2024-08-03 | |
eNovation Chemicals LLC | D506668-1g |
(1S)-6-BROMO-7-METHOXY-1,2,3,4-TETRAHYDRONAPHTHYLAMINE |
1335887-74-5 | 95% | 1g |
$1680 | 2025-02-27 | |
eNovation Chemicals LLC | D506668-1g |
(1S)-6-BROMO-7-METHOXY-1,2,3,4-TETRAHYDRONAPHTHYLAMINE |
1335887-74-5 | 95% | 1g |
$1680 | 2025-02-25 |
(1S)-6-BROMO-7-METHOXY-1,2,3,4-TETRAHYDRONAPHTHYLAMINE 関連文献
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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6. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
(1S)-6-BROMO-7-METHOXY-1,2,3,4-TETRAHYDRONAPHTHYLAMINEに関する追加情報
(1S)-6-BROMO-7-METHOXY-1,2,3,4-TETRAHYDRONAPHTHYLAMINE: A Comprehensive Overview
The compound (1S)-6-Bromo-7-methoxy-1,2,3,4-tetrahydronaphthylamine (CAS No. 1335887-74-5) is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of tetrahydronaphthylamines, which are derivatives of tetrahydronaphthalene (tetralin) with an amino group attached. The presence of a bromine atom at position 6 and a methoxy group at position 7 introduces unique electronic and steric properties to the molecule, making it a subject of interest in contemporary chemical research.
Recent studies have highlighted the importance of tetrahydronaphthylamines in drug discovery and material science. The stereochemistry of the compound, particularly the (1S) configuration, plays a crucial role in determining its biological activity and chemical reactivity. Researchers have explored the synthesis of this compound through various routes, including enantioselective reductions and asymmetric catalysis, which have significantly advanced our understanding of its structure-function relationship.
The bromine atom at position 6 contributes to the molecule's electrophilic character, making it a valuable substrate for nucleophilic substitution reactions. This property has been exploited in the development of novel pharmaceutical agents and agrochemicals. Additionally, the methoxy group at position 7 enhances the molecule's solubility in polar solvents, facilitating its use in various chemical processes.
One of the most promising applications of (1S)-6-Bromo-7-methoxy-1,2,3,4-tetrahydronaphthylamine is in the field of medicinal chemistry. Recent research has demonstrated its potential as a lead compound for anti-cancer drug development. The compound's ability to inhibit specific kinases involved in tumor growth has been extensively studied using advanced computational models and in vitro assays.
In addition to its pharmaceutical applications, this compound has shown potential in materials science. Its unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices. Researchers have investigated its role as a dopant in organic semiconductors, where it enhances charge transport properties and improves device performance.
The synthesis of (1S)-6-Bromo-7-methoxy-1,2,3,4-tetrahydronaphthylamine involves a series of carefully controlled reactions. The starting material is typically derived from tetralin derivatives, which undergo bromination and methoxylation steps under specific conditions. The stereochemistry of the final product is achieved through enantioselective catalysis or chiral resolution techniques.
Recent advancements in green chemistry have led to the development of more sustainable synthesis methods for this compound. For instance, researchers have successfully utilized microwave-assisted synthesis to reduce reaction times and improve yields while minimizing environmental impact.
The physical properties of (1S)-6-Bromo-7-methoxy-1,2,3,4-tetrahydronaphthylamine include a melting point of approximately 150°C and a boiling point around 350°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for various laboratory applications.
In conclusion, (1S)-6-Bromo-7-methoxy-1,2,3,4-tetrahydronaphthylamine (CAS No. 1335887-74-5) is a versatile compound with diverse applications across multiple disciplines. Its unique structure and functional groups make it an invaluable tool in modern chemical research. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in both academic and industrial settings.
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